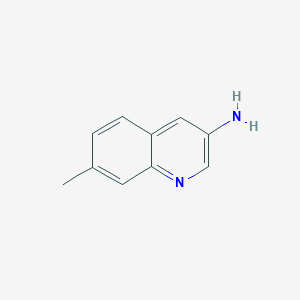

7-Methylquinolin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-methylquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLYASINNJSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297654-73-9 | |

| Record name | 7-methylquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Methylquinolin 3 Amine and Its Structural Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline core has been a subject of extensive research for over a century. Several named reactions have become cornerstones of quinoline synthesis, each with distinct advantages, substrate scopes, and mechanistic pathways. These classical methods continue to be refined and adapted in contemporary organic synthesis.

Friedländer Condensation and its Modifications

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and widely used method for constructing quinoline rings. wikipedia.orgjk-sci.com The reaction involves an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Two primary mechanisms are proposed: one begins with an aldol condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination. wikipedia.org

Modifications: The classical conditions often require high temperatures and strong acids or bases. alfa-chemistry.com Modern modifications aim to improve yields, reduce reaction times, and enhance the reaction's green credentials. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully employed. wikipedia.org Recent advancements include the use of microwave irradiation and solid-phase supports to facilitate the reaction under milder, often solvent-free, conditions. jk-sci.comorganic-chemistry.org For instance, the use of Nafion, a solid-phase acidic catalyst, under microwave conditions provides an environmentally friendly route to quinoline derivatives. jk-sci.comorganic-chemistry.org

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Reference(s) |

| o-Aminoaryl Aldehyde/Ketone | Ketone with α-methylene | Acid or Base | Substituted Quinoline | wikipedia.orgorganic-chemistry.org |

| 2-Aminobenzaldehyde | Ethyl Acetoacetate | p-Toluenesulfonic acid / MW | Substituted Quinoline | organic-chemistry.org |

| 2-Aminoaryl Ketone | α-Methylene Carbonyl | Chiral Phosphoric Acid | Chiral 4-Arylquinoline | alfa-chemistry.com |

Skraup Synthesis and Regioselectivity in Substituted Anilines

The Skraup synthesis is a powerful method for producing quinolines, typically by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.

A key consideration in the Skraup synthesis is the regioselectivity when using substituted anilines. For the synthesis of 7-methylquinoline (B44030), the starting material is m-toluidine. The cyclization of the intermediate formed from m-toluidine can theoretically lead to either 5-methylquinoline or 7-methylquinoline. However, historical and recent studies have shown that ortho/para-directing substituents, such as the methyl group on m-toluidine, predominantly direct the cyclization to the para position, yielding 7-methylquinoline as the major product. brieflands.com Some reports indicate the formation of a mixture of 7- and 5-methylquinoline, often in a 2:1 ratio, which can be separated or used in subsequent reactions where selectivity can be achieved. brieflands.comresearchgate.net

Doebner-von Miller, Niementowski, and Pfitzinger Reactions in Advanced Contexts

Beyond the Friedländer and Skraup syntheses, several other classical reactions offer versatile routes to functionalized quinolines.

Doebner-von Miller Reaction: This reaction, also known as the Skraup-Doebner-Von Miller synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. drugfuture.comwikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones, a variation known as the Beyer method. drugfuture.comwikipedia.org The mechanism has been a subject of debate but is thought to involve a series of conjugate additions, cyclizations, and oxidation steps. wikipedia.org This method is particularly useful for preparing quinolines with various substitution patterns on the pyridine ring. iipseries.org

Niementowski Reaction: This synthesis produces γ-hydroxyquinoline (quinolin-4-one) derivatives from the reaction of anthranilic acids with ketones or aldehydes at high temperatures. wikipedia.org The reaction mechanism is similar to the Friedländer synthesis. wikipedia.org While the high temperatures required can be a drawback, modifications have been developed, such as using polyphosphoric acid or converting the anthranilic acid to a more reactive iminoketene intermediate, which allows the reaction to proceed in good yields under milder, one-pot conditions. wikipedia.orgclockss.orgcrossref.org

Pfitzinger Reaction: The Pfitzinger (or Pfitzinger-Borsche) reaction provides a convenient route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The reaction begins with the basic hydrolysis of isatin to form a keto-acid, which then condenses with the carbonyl compound. wikipedia.orgijsr.net The resulting intermediate cyclizes and dehydrates to form the final product. ijsr.net This method is highly valuable for accessing quinoline-4-carboxylic acids, which are important precursors for many biologically active molecules. ijsr.netresearchgate.netresearchgate.net A variation known as the Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Modern Synthetic Strategies for 7-Methylquinolin-3-amine Derivatives

While classical methods are effective for building the core quinoline structure, modern synthetic strategies offer increased efficiency, atom economy, and the ability to introduce sensitive functional groups under mild conditions.

Microwave-Assisted and One-Pot Multi-Component Reactions

Modern synthetic chemistry increasingly favors methods that are both rapid and environmentally benign. Microwave-assisted organic synthesis (MAOS) and one-pot multi-component reactions (MCRs) are at the forefront of this trend.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.gov This technique has been successfully applied to numerous quinoline syntheses, including the Skraup, Friedländer, and Pfitzinger reactions. nih.govnih.gov For example, a microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene significantly decreased the reaction time from 270 minutes to just 33 minutes. nih.gov

One-Pot Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single vessel to form a complex product in one step, thereby avoiding the isolation of intermediates and reducing waste. frontiersin.org Several MCRs have been developed for the synthesis of substituted quinolines. unf.edu These reactions often proceed under catalyst-free conditions or with simple catalysts, offering a highly efficient and atom-economical route to complex quinoline libraries. unf.edunih.gov

| Reaction Type | Key Reactants | Conditions | Advantage(s) | Reference(s) |

| Microwave-Assisted Skraup | 2,6-Diaminotoluene, Glycerol, H₂SO₄ | MW, 132°C, 33 min | Drastic reduction in reaction time | nih.gov |

| One-Pot Three-Component | Formyl-quinoline, Heterocyclic amine, 1,3-Diketone | DMF, MW | Catalyst-free, efficient | unf.edu |

| One-Pot Synthesis | Cyclohexanone, Arylidene malononitriles | Sodium, Alcohol, MW | Rapid access to tetrahydroquinolines |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Copper-catalyzed Cross-coupling)

Introducing an amino group at the C3 position of the 7-methylquinoline core is a critical step in synthesizing the target compound. Transition metal-catalyzed cross-coupling reactions are the premier methods for this transformation, offering mild conditions and broad functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. wikipedia.orgacsgcipr.org The reaction couples an aryl halide or triflate (such as 3-bromo-7-methylquinoline) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgrug.nllibretexts.org The development of increasingly sophisticated and sterically hindered phosphine ligands (e.g., XPhos) has expanded the reaction's scope to include a wide variety of amines, including ammonia equivalents, allowing for the synthesis of primary anilines. rug.nl The reaction mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination catalytic cycle. wikipedia.orglibretexts.orgnih.gov

Copper-catalyzed Cross-coupling: As a more economical alternative to palladium, copper-catalyzed C-N coupling reactions (related to the classical Ullmann condensation) have seen significant advancements. Modern protocols often employ ligands, such as amino acids or N,N-dimethylglycine, which allow the reactions to proceed under much milder temperatures than traditional methods. rsc.org These systems can effectively catalyze the amidation and amination of aryl halides, providing another viable route to aminoquinoline derivatives. rsc.orgnih.gov

Metal-Free and Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have guided the evolution of synthetic methodologies toward metal-free and environmentally benign processes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. The synthesis of quinoline derivatives, including 7-Methylquinolin-3-amine, has significantly benefited from these advancements.

Metal-free synthetic strategies often rely on the inherent reactivity of starting materials under specific conditions to achieve cyclization and aromatization. One notable approach involves the domino nitro reduction-Friedländer heterocyclization. This method utilizes iron in acetic acid (Fe/AcOH) for the in situ reduction of a nitro group on an ortho-nitroaryl ketone or aldehyde, followed by a Friedländer annulation with a compound containing a reactive methylene group mdpi.com. This process is advantageous as it avoids harsh reagents and proceeds in a single pot, which is both time and resource-efficient mdpi.com. The use of Fe/AcOH is particularly effective as it selectively reduces the nitro group without affecting other reducible functionalities, such as double bonds that may be present in the reaction intermediates mdpi.com.

Green chemistry principles are also embodied in the use of alternative energy sources like microwave irradiation and ultrasound. Microwave-assisted synthesis has been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of 2-methyl-6-nitroquinoline has been improved by using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) as a catalyst, which doubles the reaction yield and reduces the reaction time nih.gov. While this specific example uses a metal-based nanoparticle, the underlying principle of using catalytic amounts of recyclable materials aligns with green chemistry goals.

Ultrasound-assisted synthesis provides another green alternative by using acoustic cavitation to enhance chemical reactivity. This technique can promote reactions at lower temperatures and shorter durations, often in aqueous media, thereby reducing the reliance on volatile organic solvents.

Furthermore, the development of one-pot, multi-component reactions represents a cornerstone of green quinoline synthesis. These reactions assemble complex molecules from simple precursors in a single operation, minimizing intermediate isolation steps and associated waste generation.

| Green Synthetic Approach | Key Features | Example Application |

| Domino Nitro Reduction-Friedländer Heterocyclization | Metal-free, one-pot reaction, selective nitro group reduction. | Synthesis of various substituted quinolines from 2-nitroaryl carbonyls. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Improved synthesis of 2-methyl-6-nitroquinoline using nanoparticle catalysts. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reactivity at lower temperatures, use of aqueous media. | General acceleration of organic reactions, applicable to quinoline synthesis. |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. | Various one-pot syntheses of highly functionalized quinolines. |

Targeted Functionalization and Derivatization of the 7-Methylquinolin-3-amine Scaffold

The 7-Methylquinolin-3-amine core is a versatile platform for further molecular elaboration. Targeted functionalization and derivatization reactions allow for the fine-tuning of its physicochemical and biological properties.

The amino group at the C3 position of 7-Methylquinolin-3-amine can act as a nucleophile in various substitution reactions. One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the arylation or heteroarylation of the primary amino group wikipedia.orgacsgcipr.org. By reacting 7-Methylquinolin-3-amine with a range of aryl or heteroaryl halides (or triflates), a diverse library of N-substituted derivatives can be accessed. The choice of phosphine ligand is crucial for the efficiency and scope of this transformation wikipedia.org.

While the Buchwald-Hartwig amination involves a metal catalyst, it represents a significant advancement over classical methods for C-N bond formation, which often require harsh conditions and have limited substrate scope wikipedia.org. The development of more active and stable catalyst systems continues to improve the green credentials of this reaction.

The synthesis of 7-Methylquinolin-3-amine itself often involves a reductive step. A common strategy is the reduction of a corresponding nitroquinoline, such as 7-methyl-3-nitroquinoline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a highly efficient method commonorganicchemistry.com. For substrates with functionalities sensitive to hydrogenolysis, other reagents like iron in acidic media (Fe/AcOH) or tin(II) chloride (SnCl2) offer milder alternatives mdpi.comcommonorganicchemistry.com. These methods are generally high-yielding and chemoselective mdpi.com.

The amino group of 7-Methylquinolin-3-amine can also undergo oxidative transformations. While primary aromatic amines can be oxidized to various products, including nitroso, azo, and azoxy compounds, controlled oxidation to form stable derivatives is challenging. The oxidation of tertiary amines to amine oxides is a more common transformation libretexts.orglibretexts.org. In the context of 7-Methylquinolin-3-amine, derivatization of the amino group to a tertiary amine followed by oxidation could yield the corresponding N-oxide. The chemical oxidation of 5-aminoquinoline using ammonium persulfate in an acidic medium has been reported to produce oligomeric structures dergipark.org.tr.

| Transformation | Reagents and Conditions | Product Type |

| Reduction of Nitroquinoline | H₂/Pd/C; Fe/AcOH; SnCl₂ | Aminoquinoline mdpi.comcommonorganicchemistry.com |

| Oxidation of Aminoquinoline | (NH₄)₂S₂O₈ (for 5-aminoquinoline) | Oligomeric products dergipark.org.tr |

The quinoline core, particularly when functionalized with reactive groups like an amino group, is an excellent precursor for the synthesis of polycyclic fused systems. These extended aromatic structures are of great interest in materials science and medicinal chemistry.

Intramolecular Friedel-Crafts acylation is a powerful tool for constructing fused ring systems. For example, a carboxylic acid derivative of a quinoline can be cyclized onto the quinoline ring system using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) to form a new carbocyclic ring containing a ketone researchgate.netresearchgate.net. Starting with 7-Methylquinolin-3-amine, one could envision a synthetic sequence where the amino group is first converted into a derivative bearing a carboxylic acid tether, which could then undergo intramolecular cyclization.

Another strategy involves the reaction of aminoquinolines with bifunctional reagents to build a new heterocyclic ring. For instance, 2-aminoquinoline-3-carbonitrile can react with various reagents like chloroacetyl chloride or urea to form fused pyrimido[4,5-b]quinolines nih.gov. This demonstrates the utility of an ortho-amino-nitrile functionality in constructing fused pyrimidine rings. A similar strategy could be applied to derivatives of 7-Methylquinolin-3-amine.

The quinoline ring system can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The reaction typically occurs on the benzene ring rather than the pyridine ring. The position of substitution is directed by both the inherent reactivity of the quinoline nucleus and the directing effects of existing substituents.

In the case of 7-Methylquinolin-3-amine, we have two activating, ortho,para-directing groups: the methyl group at C7 and the amino group at C3. The amino group is a very strong activating group, while the methyl group is moderately activating. Electrophilic substitution on the protonated quinolinium ion, which is the reactive species under strongly acidic conditions (e.g., nitration), preferentially occurs at the C5 and C8 positions stackexchange.com.

The presence of the methyl group at C7 would sterically hinder attack at C8 and electronically favor attack at C5 and C6. The powerful activating effect of the amino group at C3 would direct electrophiles to the C2 and C4 positions of the pyridine ring and the C5 position of the benzene ring. The interplay of these electronic and steric factors would determine the final regiochemical outcome. For instance, halogenation of 8-substituted quinolines has been shown to occur selectively at the C5 position under metal-free conditions rsc.orgrsc.org. Friedel-Crafts acylation, another important electrophilic aromatic substitution, can be used to introduce acyl groups onto the quinoline ring, typically on the benzene portion researchgate.netnih.gov. The precise conditions and the nature of the electrophile would be critical in determining the site of functionalization on the 7-Methylquinolin-3-amine scaffold.

| Reaction | Reagent/Catalyst | Expected Major Product Position(s) |

| Nitration | HNO₃/H₂SO₄ | C5 and C8 (on quinolinium ion) stackexchange.com |

| Halogenation | Trihaloisocyanuric acid | C5 rsc.orgrsc.org |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Benzene ring (e.g., C5) researchgate.netnih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 7 Methylquinolin 3 Amine and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals in 7-Methylquinolin-3-amine can be achieved.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 7-Methylquinolin-3-amine are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the quinoline (B57606) ring, the electron-donating amino group at the C3 position, and the methyl group at the C7 position.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the spin-spin coupling between the protons on the quinoline ring.

The protons on the pyridine ring (H2 and H4) are expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atom. The C2-proton typically appears as a singlet or a narrow doublet, while the C4-proton also appears as a singlet or a narrow doublet.

The protons on the benzene ring (H5, H6, H8) will show characteristic splitting patterns.

A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region, typically around 2.4-2.5 ppm.

A broad signal corresponding to the two protons of the amino group (NH₂) is also expected, with a chemical shift that can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms of the 7-Methylquinolin-3-amine core, plus one for the methyl carbon.

The chemical shifts of the quinoline ring carbons are influenced by the nitrogen atom and the substituents. The presence of the electron-donating amino group at C3 is expected to cause an upfield shift (to lower ppm) for C3 and other carbons in ortho and para positions (C4a, C8a), while the methyl group at C7 will have a smaller effect on the surrounding carbons. publish.csiro.au

Carbons directly bonded to the nitrogen (C2 and C8a) are typically deshielded and appear at higher chemical shifts. libretexts.org

The carbon of the methyl group is expected to have a chemical shift in the aliphatic region, around 20-25 ppm. libretexts.org

Based on data from analogous compounds like 7-methylquinoline (B44030) and 3-aminoquinoline, the following table presents the predicted chemical shifts for 7-Methylquinolin-3-amine. publish.csiro.auchemicalbook.comnih.govnih.govspectrabase.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methylquinolin-3-amine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.5 - 8.7 | ~145 - 148 |

| 3 | - | ~130 - 135 |

| 4 | ~7.8 - 8.0 | ~128 - 132 |

| 4a | - | ~127 - 130 |

| 5 | ~7.6 - 7.8 | ~125 - 128 |

| 6 | ~7.2 - 7.4 | ~126 - 129 |

| 7 | - | ~138 - 142 |

| 8 | ~7.9 - 8.1 | ~120 - 124 |

| 8a | - | ~146 - 149 |

| 7-CH₃ | ~2.4 - 2.5 | ~20 - 22 |

| 3-NH₂ | Variable (broad) | - |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are indispensable for confirming the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 7-Methylquinolin-3-amine, COSY would be used to establish the connectivity of the protons on the benzene ring (H5-H6) and to confirm the relationships between protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be useful to confirm the position of the methyl group by observing a correlation between the methyl protons and the adjacent aromatic protons (H6 and H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning each proton to its corresponding carbon atom in the quinoline ring and for the methyl group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, the methyl protons (H-CH₃) would show a correlation to C7, C6, and C8, definitively confirming the methyl group's position. Similarly, the H2 proton would show correlations to C3, C4, and C8a, helping to assemble the pyridine ring and its connection to the benzene part of the molecule. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. horiba.com

Infrared (IR) Spectroscopy

The IR spectrum of 7-Methylquinolin-3-amine would exhibit characteristic absorption bands for the primary amine, the methyl group, and the aromatic quinoline system.

N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: Stretching vibrations of the C=C and C=N bonds within the quinoline aromatic ring system are expected in the 1450-1620 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Interactive Table: Expected IR Absorption Bands for 7-Methylquinolin-3-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |

| N-H Bend | 1580 - 1650 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of 7-Methylquinolin-3-amine would also show characteristic bands for the functional groups. Notably, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a clear fingerprint for the quinoline core. ias.ac.in The C-H and N-H stretching vibrations would also be present, though often weaker than in the IR spectrum.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting photophysical properties. Quinolines and their derivatives are known to be fluorescent. scielo.br

The UV-Vis absorption spectrum of 7-Methylquinolin-3-amine is expected to show multiple bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. scielo.br

The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and appear at shorter wavelengths.

The n-π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths.

Compared to the parent quinoline molecule, the presence of the electron-donating amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃) is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. This is due to the extension of the conjugated π-system and the raising of the highest occupied molecular orbital (HOMO) energy level.

Upon excitation with an appropriate wavelength of light, 7-Methylquinolin-3-amine is expected to exhibit fluorescence. researchgate.netnih.govnih.gov The emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The position and intensity of the fluorescence can be influenced by the solvent polarity, with more polar solvents often leading to a red shift in the emission wavelength (solvatochromism). researchgate.net The study of related aminoquinoline derivatives shows they often possess significant fluorescence quantum yields, making them useful as fluorescent probes. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of quinoline derivatives is characterized by multiple bands in the UV-Vis region, arising from π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring.

For 7-Methylquinolin-3-amine, the introduction of an amino group at the 3-position is expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to unsubstituted quinoline. This is due to the electron-donating nature of the amino group, which extends the π-conjugation of the quinoline system. The methyl group at the 7-position is likely to have a smaller, secondary effect on the absorption spectrum, possibly causing a slight bathochromic shift and an increase in molar absorptivity (hyperchromic effect).

Studies on various aminoquinolines have shown that the solvent polarity can also influence the absorption spectra. In polar solvents, hydrogen bonding interactions with the amino group can lead to further shifts in the absorption maxima.

Table 1: Representative UV-Vis Absorption Data for 7-Methylquinolin-3-amine Analogues in Various Solvents

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 3-Aminoquinoline | Acetonitrile | 246, 300, 335 | - |

| 3-Aminoquinoline | Methanol | 248, 302, 340 | - |

| 7-Methylquinoline | Ethanol | 225, 277, 312 | - |

Note: The table presents data for analogous compounds to infer the properties of 7-Methylquinolin-3-amine. Specific molar absorptivity values were not available in the cited sources.

Fluorescence and Emission Spectroscopy

Quinoline and its derivatives are known for their fluorescent properties. The emission wavelength, quantum yield, and Stokes shift are highly dependent on the substituents and the solvent environment. The amino group at the 3-position in 7-Methylquinolin-3-amine is expected to be the primary determinant of its fluorescence characteristics.

The photophysics of 3-aminoquinoline (3AQ) are influenced by the "flip-flop" motion of its amino group in apolar solvents and by intersystem crossing in polar solvents nih.gov. N-methylation of 3AQ, which is analogous to the substitution pattern in our compound of interest, has been shown to decrease the effect of hydrogen bonding on the nonradiative rate, making it more dependent on solvent polarity nih.gov. In apolar solvents, Stokes' shifts and fluorescence quantum yields are exceptionally low nih.gov.

The presence of the methyl group at the 7-position may further modulate the fluorescence properties, potentially by altering the energy of the excited state and influencing non-radiative decay pathways.

Table 2: Representative Fluorescence Data for 7-Methylquinolin-3-amine Analogues

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| 3-Aminoquinoline | Cyclohexane | - | 360 | 0.03 |

| 3-Aminoquinoline | Acetonitrile | - | 440 | 0.45 |

| 3-Aminoquinoline | Methanol | - | 460 | 0.55 |

Note: This table provides data for an analogous compound to approximate the properties of 7-Methylquinolin-3-amine.

Time-Resolved Spectroscopic Investigations

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of molecules, including their fluorescence lifetimes. The lifetime of the excited state is a crucial parameter that reflects the rates of both radiative and non-radiative decay processes.

For amino-substituted quinolines, the excited-state lifetime can be significantly influenced by factors such as solvent polarity, hydrogen bonding, and intramolecular charge transfer (ICT) processes. In the case of 7-Methylquinolin-3-amine, the interplay between the electron-donating amino group and the quinoline ring is likely to result in an excited state with significant charge-transfer character.

The dynamics of this excited state, including its lifetime, would be expected to show a strong dependence on the solvent environment. In polar solvents, stabilization of the ICT state could lead to longer lifetimes, whereas in non-polar solvents, other non-radiative decay pathways might dominate, resulting in shorter lifetimes.

Due to the lack of specific experimental data for 7-Methylquinolin-3-amine, a data table for this section is not provided.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns.

The nominal molecular weight of 7-Methylquinolin-3-amine (C₁₀H₁₀N₂) is 158 g/mol . High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental formula.

The fragmentation of 7-Methylquinolin-3-amine under electron ionization (EI) is expected to follow pathways characteristic of both quinolines and aromatic amines. The molecular ion peak (M⁺˙) at m/z 158 is expected to be prominent due to the stability of the aromatic system.

Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: leading to a fragment ion at m/z 157.

Loss of a methyl radical (•CH₃): from the 7-position, resulting in an ion at m/z 143.

Loss of hydrogen cyanide (HCN): from the pyridine ring, a common fragmentation for nitrogen-containing heterocycles, which would produce an ion at m/z 131.

Cleavage of the amino group: although less common for aromatic amines, could lead to the loss of •NH₂ (m/z 142) or subsequent fragments.

Table 3: Predicted Mass Spectrometry Data for 7-Methylquinolin-3-amine and Experimental Data for Analogues

| Compound | m/z (Observed/Predicted) | Relative Intensity | Proposed Fragment |

| 7-Methylquinolin-3-amine (Predicted) | 158 | High | [M]⁺˙ |

| 157 | Moderate | [M-H]⁺ | |

| 143 | Moderate | [M-CH₃]⁺ | |

| 131 | Moderate | [M-HCN]⁺ | |

| 7-Methylquinoline | 143 | 100% | [M]⁺˙ |

| 142 | 50.7% | [M-H]⁺ | |

| 115 | 17.3% | [M-H-HCN]⁺ | |

| 3-Aminoquinoline | 144 | 100% | [M]⁺˙ |

| 117 | 15.6% | [M-HCN]⁺ |

Note: The data for 7-Methylquinolin-3-amine is predicted based on common fragmentation patterns. Data for analogues is from experimental observations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 7-Methylquinolin-3-amine is not available, analysis of related quinoline structures can provide valuable insights into its expected solid-state conformation.

The quinoline ring is a planar aromatic system. The C-C and C-N bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The amino group at the 3-position and the methyl group at the 7-position will lie in or very close to the plane of the quinoline ring.

In the solid state, intermolecular hydrogen bonding involving the amino group is highly probable. These hydrogen bonds could involve the nitrogen atom of the amino group acting as a hydrogen bond donor and the nitrogen atom of the quinoline ring of a neighboring molecule acting as a hydrogen bond acceptor, leading to the formation of dimers or extended chains. π-π stacking interactions between the aromatic quinoline rings are also likely to play a significant role in the crystal packing.

Table 4: Representative Crystallographic Data for an Analogue: 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4737(11) |

| b (Å) | 17.650(2) |

| c (Å) | 8.5451(10) |

| β (°) | 90.156(2) |

| Volume (ų) | 1428.9(3) |

| Z | 4 |

Note: This table presents crystallographic data for a structurally related quinoline derivative to provide an example of the type of structural information obtained from X-ray crystallography.

Investigations into the Biological Activities of 7 Methylquinolin 3 Amine and Its Derivatives: in Vitro Mechanistic Studies

Antimicrobial Efficacy and Mechanisms of Action (in vitro)

Derivatives based on the quinoline (B57606) framework have been extensively investigated for their potential to combat pathogenic microorganisms, including bacteria, fungi, and parasites. In vitro studies are crucial for elucidating their antimicrobial spectrum and the specific biochemical pathways they disrupt.

Quinoline derivatives have demonstrated significant antibacterial properties, particularly against drug-resistant strains. A key target for these compounds is Penicillin-Binding Protein 2a (PBP2a), which is encoded by the mecA gene and is responsible for the resistance of Methicillin-resistant Staphylococcus aureus (MRSA) to beta-lactam antibiotics. nih.gov

Research into novel pyridine-fused quinolinone compounds, such as PQ-L5, has shown that they can inhibit the biosynthesis of peptidoglycan by directly binding to PBP2a. nih.gov This interaction disrupts the bacterial cell wall, leading to cell death. nih.gov Similarly, a unique class of thiazolylketenyl quinazolinones has been developed as allosteric modulators of PBP2a. nih.gov These compounds bind to a site away from the active center, inducing a conformational change that allows beta-lactam antibiotics to access and inhibit the enzyme. nih.gov

Further studies on 4-aminoquinoline (B48711) derivatives have also explored their interaction with PBP2a through docking studies, revealing that binding is often facilitated by hydrophobic interactions, hydrogen bonding, and halogen contacts within the protein's binding site. mdpi.com A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited potent growth-inhibitory activity against several Gram-positive strains, including MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE). mdpi.com

| Compound/Derivative Class | Bacterial Strain | Activity Metric (MIC, µg/mL) | Mechanism of Action Highlight |

|---|---|---|---|

| Thiazolylketenyl quinazolinone (TQ 4) | MRSA | 0.5 | Allosteric modulator of PBP2a nih.gov |

| TQ 4 | Escherichia coli 25922 | 0.5 | Not specified nih.gov |

| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 mM | Interaction with PBP2a binding pocket preprints.org |

| Fluoroquinolone derivative (8f) | MRSA 10-05 | 0.25-1 | Potent growth inhibition mdpi.com |

| Fluoroquinolone derivative (8f) | MRSE | 0.25-4 | Potent growth inhibition mdpi.com |

The quinoline core is also present in numerous compounds with significant antifungal properties. A series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives demonstrated promising in vitro antifungal activity against a panel of seven common human pathogenic fungi. nih.gov Several of these compounds showed exceptional efficacy with Minimum Inhibitory Concentrations (MICs) as low as ≤ 0.0313 µg/mL against critical pathogens like Candida auris, Candida glabrata, and Cryptococcus neoformans. nih.gov

Substituted 2-methyl-8-quinolinols have also been tested against fungi such as Aspergillus niger and Trichophyton mentagrophytes, with 5,7-dichloro and 5,7-dibromo derivatives being the most fungitoxic compounds in the series. nih.gov Additionally, newly synthesized fluorinated quinoline analogs have shown good activity against various phytopathogenic fungi, with some compounds exhibiting over 80% inhibition of Sclerotinia sclerotiorum at a concentration of 50 µg/mL. mdpi.com

| Compound/Derivative Class | Fungal Pathogen | Activity Metric (MIC, µg/mL) |

|---|---|---|

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | C. auris | ≤ 0.0313 nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | C. glabrata | ≤ 0.0313 nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | C. neoformans | ≤ 0.0313 nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Cryptococcus gattii | ≤ 0.0313 to 2 nih.gov |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL mdpi.com |

The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades. mdpi.com Modern research continues to build upon this foundation, developing novel derivatives to overcome widespread drug resistance. In vitro studies against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, are a critical step in this process. scielo.br

Synthetic quinoline-pyrazolopyridine derivatives have shown significant antimalarial potential against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of P. falciparum. researchgate.net Similarly, the synthesis of 7-chloroquinoline-tethered sulfonamides and their nih.govnih.govresearchgate.net-triazole hybrids has yielded compounds with significant antimalarial activity, with IC50 values in the low micromolar range against the 3D7 strain of P. falciparum. future-science.com Another study synthesized monoquinoline compounds with a 1,4-bis(3-aminopropyl)piperazine (B145938) linker, identifying eleven compounds with a higher selectivity index than chloroquine. nih.gov

| Compound/Derivative Class | Parasite Strain | Activity Metric (IC50) |

|---|---|---|

| Quinolinotriazole hybrids | P. falciparum (W2, CQ-resistant) | 1.72-8.66 µM scielo.br |

| 7-Chloroquinoline-sulfonamide triazole hybrid (12d) | P. falciparum (3D7, CQ-sensitive) | 1.49 µM future-science.com |

| 7-Chloroquinoline-sulfonamide triazole hybrid (13a) | P. falciparum (3D7, CQ-sensitive) | 2.03 µM future-science.com |

| 7-Chloroquinoline-sulfonamide triazole hybrid (13c) | P. falciparum (3D7, CQ-sensitive) | 2.11 µM future-science.com |

Anticancer and Antiproliferative Activities (in vitro)

Beyond their antimicrobial effects, quinoline-based compounds have emerged as promising candidates for anticancer drug development. In vitro assays using various cancer cell lines are fundamental to identifying potent derivatives and understanding their mechanisms of action.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and proliferation. japsonline.com Numerous studies have employed this assay to quantify the cytotoxic effects of quinoline derivatives against a wide range of human cancer cell lines.

For instance, aminated quinolinequinones (AQQ) were screened for anticancer activity, with select compounds investigated further for their cytotoxic effects on prostate (DU-145), breast (MDA-MB-231), and colon (HCT-116) cancer cell lines. mdpi.com Other studies have tested quinoline derivatives against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov The cytotoxic potential of copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives has also been validated using the MTT assay on the MCF-7 breast cancer cell line. nih.govrsc.org These studies consistently demonstrate that quinoline-based structures can effectively reduce the viability of cancer cells in a dose-dependent manner.

| Compound/Derivative Class | Cancer Cell Line | Cell Type | Activity Metric (IC50) |

|---|---|---|---|

| Aminated Quinolinequinone (AQQ6) | DU-145 | Prostate Cancer | Demonstrated good cytotoxicity mdpi.com |

| Copper(II) complex (1) | MCF-7 | Breast Cancer | ~2 µM nih.gov |

| Copper(II) complex (2) | MCF-7 | Breast Cancer | ~1 µM nih.gov |

| Quinolone derivatives | MCF-7 | Breast Cancer | Effective inhibition observed nih.gov |

| Quinolone derivatives | K-562 | Bone Marrow Cancer | Effective inhibition observed nih.gov |

| Quinolone derivatives | HeLa | Cervical Cancer | Effective inhibition observed nih.gov |

The antiproliferative effects of quinoline derivatives are mediated by a variety of cellular mechanisms that ultimately lead to cancer cell death or the cessation of growth.

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on aminated quinolinequinones and copper(II) complexes of 8-hydroxyquinoline have shown that these compounds can trigger apoptosis, often confirmed by observing nuclear condensation and fragmentation. mdpi.comnih.govrsc.org The process frequently involves the activation of key executioner proteins like caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

Cell Cycle Arrest: Many quinoline-based compounds exert their anticancer effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, certain aminated quinolinequinones were found to induce cell cycle arrest in the G0/G1 phase. mdpi.com Other quinoline and quinazolinone derivatives have been shown to cause arrest in the G2/M or S-phases, often by disrupting the function of cyclin proteins and cyclin-dependent kinases (CDKs). nih.govmdpi.commdpi.com

Inhibition of Protein Kinases: The disruption of crucial signaling pathways is another key anticancer strategy. Some compounds have been shown to inhibit the Akt/mTOR signaling pathway, which is vital for tumor cell growth and survival. mdpi.com Concurrently, they may activate stress-related pathways like the p38-MAPK signaling cascade, further contributing to cell cycle arrest and apoptosis. mdpi.com

Folic Acid Antagonism: The quinoline scaffold can interfere with folate metabolism, which is essential for the synthesis of nucleotides and cell proliferation. Docking analyses of 4-aminoquinoline derivatives with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) enzyme complex have demonstrated their potential to act as antifolates. nih.gov This mechanism, while primarily studied in an antimalarial context, is a well-established target in cancer chemotherapy.

Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. nih.govnih.gov Certain quinazolinone derivatives have been found to inhibit the polymerization of tubulin into functional microtubules. mdpi.com This disruption of microtubule dynamics blocks cells in mitosis, which ultimately triggers apoptosis. researchgate.net

Structure-Activity Relationship (SAR) Studies for In Vitro Anticancer Potency

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents. For quinoline derivatives, SAR studies have elucidated key structural features that govern their anticancer activity. While specific SAR data for 7-Methylquinolin-3-amine is not extensively documented in publicly available research, general principles derived from related quinoline analogs can provide valuable insights.

The anticancer potential of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. For instance, the presence of a methyl group at the C-7 position, as in 7-Methylquinolin-3-amine, can impact the molecule's lipophilicity and steric interactions with biological targets. The amino group at the C-3 position is a critical pharmacophore that can be modified to modulate activity.

Studies on related 4-amino-7-substituted quinoline derivatives have shown that the substituent at the 7-position plays a crucial role in their antiproliferative activity. For example, the introduction of trifluoromethyl groups at this position has been reported to enhance anticancer potency against breast cancer cell lines. Similarly, the nature of the amino group at the C-3 or C-4 position and its substitution pattern are pivotal for cytotoxicity.

In a study of tetrahydroquinoline derivatives, which share a similar core structure, specific analogs demonstrated significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for one such derivative, a pyrazolo[3,4-b]quinolin-3-amine analog, highlight the potential for potent anticancer activity within this class of compounds. nih.gov

Data for a pyrazolo[3,4-b]quinolin-3-amine derivative, a compound structurally related to 7-Methylquinolin-3-amine.

Table 1: In Vitro Anticancer Activity of a Tetrahydroquinoline Derivative

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.16 | nih.gov |

| HepG-2 (Liver Cancer) | 18.74 | nih.gov |

| A549 (Lung Cancer) | 18.68 | nih.gov |

Modulation of Molecular Targets and Cellular Pathways (in vitro)

The biological activities of 7-Methylquinolin-3-amine and its derivatives are exerted through their interaction with various molecular targets, leading to the modulation of cellular pathways involved in cell proliferation, survival, and stress responses.

Quinoline derivatives are known to interact with a variety of enzymes, often exhibiting inhibitory activity. arabjchem.org One of the key mechanisms underlying the anticancer effects of many quinoline compounds is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair. globalresearchonline.net By stabilizing the enzyme-DNA complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating signal transduction pathways. Derivatives of 3-amino-tetrahydroquinoline, which are structurally analogous to 7-Methylquinolin-3-amine, have been shown to be selective ligands for various G protein-coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and sigma (σ) receptors. nih.gov

These receptors are involved in a multitude of physiological processes, and their modulation can impact cell growth and survival. For example, sigma receptors are overexpressed in several types of tumors and are considered potential targets for anticancer drugs. The binding affinities (Kᵢ) of some 3-amino-tetrahydroquinoline derivatives for these receptors have been determined, demonstrating the potential for this class of compounds to selectively target specific receptor subtypes. nih.gov

Data for 3-amino-tetrahydroquinoline derivatives, compounds structurally related to 7-Methylquinolin-3-amine.

Table 2: Receptor Binding Affinities (Kᵢ) of 3-Amino-Tetrahydroquinoline Derivatives

| Compound | Receptor | Kᵢ (nM) | Reference |

|---|---|---|---|

| Amine 3f | σ₁ Receptor | 16 | nih.gov |

| Amine 3g | 5-HT₂B Receptor | 3.5 | nih.gov |

| σ₂ Receptor | >500 | nih.gov | |

| Amine 3h | 5-HT₂B Receptor | 20 | nih.gov |

The interaction of these compounds with their respective receptors can trigger downstream signaling cascades, leading to various cellular responses, including apoptosis and cell cycle arrest. The selectivity of these interactions is crucial for minimizing off-target effects and enhancing the therapeutic index of potential drug candidates.

The planar aromatic structure of the quinoline ring system allows for intercalative binding with DNA. This mode of interaction, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, ultimately leading to cell death. Several aminoquinoline derivatives have been shown to bind to DNA, with the affinity and mode of binding being influenced by the substituents on the quinoline core. ias.ac.in

While direct DNA binding studies for 7-Methylquinolin-3-amine are limited, the general characteristics of the quinoline scaffold suggest a potential for such interactions. The amino group at the C-3 position could further stabilize this interaction through hydrogen bonding with the phosphate (B84403) backbone or the nucleotide bases. The methyl group at the C-7 position might influence the depth of intercalation and the sequence selectivity of the binding.

Antioxidant Activities in Biochemical Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of various diseases, including cancer. Quinoline derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions.

The antioxidant capacity of these compounds is typically evaluated using biochemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC₅₀ value in this assay represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with lower values indicating higher antioxidant activity. semanticscholar.org

The antioxidant potential of quinoline derivatives is often associated with the presence of electron-donating groups, such as amino and hydroxyl groups, which can donate a hydrogen atom to a free radical, thereby neutralizing it. The position of these substituents on the quinoline ring is also critical. While specific DPPH assay results for 7-Methylquinolin-3-amine are not widely reported, studies on other aminoquinoline derivatives have demonstrated their radical scavenging capabilities. The presence of the amino group at the C-3 position in 7-Methylquinolin-3-amine suggests that it may possess antioxidant properties.

General classification of antioxidant activity based on DPPH assay IC₅₀ values.

Table 3: Classification of Antioxidant Activity

| IC₅₀ (µg/mL) | Antioxidant Activity | Reference |

|---|---|---|

| <50 | Very Strong | researchgate.net |

| 50 - 100 | Strong | researchgate.net |

| 101 - 150 | Moderate | researchgate.net |

| 151 - 200 | Weak | researchgate.net |

| >200 | Very Weak | researchgate.net |

Applications in Material Science and Catalysis

Development of Dyes and Pigments

Azo dyes, characterized by the vibrant colors imparted by the -N=N- chromophore, are a significant class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. nih.govunb.cayoutube.com Given that 7-Methylquinolin-3-amine possesses a primary aromatic amino group, it can theoretically serve as a diazo component.

The general process for synthesizing an azo dye from an aromatic amine involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. unb.cayoutube.com

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. nih.govunb.ca

While specific examples of azo dyes derived from 7-Methylquinolin-3-amine are not prevalent in the reviewed literature, the fundamental principles of azo dye synthesis suggest its potential as a precursor. The resulting dyes would incorporate the 7-methylquinoline (B44030) moiety, which could influence properties such as color, lightfastness, and solubility. For instance, novel heterocyclic acid dyes have been synthesized by diazotizing various sulfonic acid-based amines and coupling them with 4-hydroxy-1-methyl-2-(1H)-quinolone. nih.gov Similarly, azo dyes containing a thiazole (B1198619) ring have been prepared using conventional diazo-coupling reactions. nih.gov

Table 1: Potential Azo Dye Synthesis from 7-Methylquinolin-3-amine

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Potential Product Class |

| 7-Methylquinolin-3-amine | Naphthol derivatives | Azo dyes with quinoline (B57606) and naphthol moieties |

| 7-Methylquinolin-3-amine | Phenol derivatives | Azo dyes with quinoline and phenol moieties |

| 7-Methylquinolin-3-amine | Other aromatic amines | Azo-aromatic compounds |

This table is illustrative of potential reactions based on the general principles of azo dye synthesis and does not represent experimentally verified products from the provided search results.

Catalytic Applications in Organic Synthesis

The quinoline scaffold and its derivatives are known to participate in various catalytic processes, often as ligands for transition metals. The nitrogen atom in the quinoline ring and the exocyclic amino group in 7-Methylquinolin-3-amine can act as coordination sites for metal ions, forming metal complexes with potential catalytic activity.

Research has shown that metal complexes of quinoline derivatives can catalyze a range of organic transformations. For example, cobalt(II), nickel(II), and other transition metal complexes of Schiff base hydrazones containing a quinoline moiety have been synthesized and studied for their catalytic properties. mdpi.com Furthermore, 8-aminoquinoline (B160924) derivatives have been recognized for their ability to act as directing groups in transition metal-catalyzed C-H bond activation, with electronic modifications like methylation influencing the selectivity and efficiency of these reactions. This suggests that metal complexes of 7-Methylquinolin-3-amine could exhibit interesting catalytic behaviors.

While direct catalytic applications of 7-Methylquinolin-3-amine are not extensively detailed, its structure suggests potential use in areas such as:

Ligand Synthesis: Serving as a building block for more complex multidentate ligands.

Homogeneous Catalysis: Forming active catalysts for cross-coupling reactions, hydrogenations, or oxidations after complexation with transition metals.

Asymmetric Catalysis: If resolved into its enantiomers, it could be a precursor for chiral ligands.

Advanced Materials Development (e.g., Coatings, Polymers, Aggregation-Induced Emission materials)

The functional groups of 7-Methylquinolin-3-amine allow for its incorporation into polymeric structures and other advanced materials. The amino group can be a site for polymerization or for grafting the molecule onto other polymer backbones, potentially imparting desirable properties such as thermal stability, conductivity, or specific optical characteristics.

Polymers containing amine functionalities are valued for their ability to be conjugated with other molecules. rsc.org For instance, poly(amine-co-ester)s have been synthesized from bio-based monomers bearing tertiary amines. rsc.org While specific polymers derived from 7-Methylquinolin-3-amine are not documented in the provided results, its bifunctional nature makes it a candidate for the synthesis of new polymers.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govnih.gov This property is valuable for applications in sensors, imaging, and light-emitting devices. AIE-active materials often possess rotor-like structures that, when restricted in the aggregated state, block non-radiative decay pathways and enhance fluorescence. nih.gov Although there are no specific reports on the AIE properties of 7-Methylquinolin-3-amine itself, quinoline derivatives have been incorporated into AIE-active materials. researchgate.net The synthesis of imidazolium (B1220033) and pyridinium-based hydrazones has led to materials exhibiting AIE. nih.gov It is conceivable that derivatives of 7-Methylquinolin-3-amine could be designed to exhibit AIE, for example, by introducing bulky substituents that promote the restriction of intramolecular rotation in the aggregated state.

Fluorescent Probes for Biological and Analytical Systems

Quinoline and its derivatives are well-known fluorophores and form the core of many fluorescent probes. nih.govmdpi.com Their fluorescence properties are often sensitive to the local environment, making them suitable for sensing various analytes, including metal ions and pH. nih.govmdpi.com The amino group in 7-Methylquinolin-3-amine can act as a recognition site and a modulator of the quinoline core's fluorescence.

Derivatives of 8-amidoquinoline are extensively used as fluorescent probes for the detection of metal ions like Zn²⁺. nih.gov The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular vibrations and rotations, leading to an increase in fluorescence intensity. While the provided literature does not specifically describe fluorescent probes based on 7-Methylquinolin-3-amine, the structural similarities to other fluorescent aminoquinolines suggest its potential in this area. For instance, a novel fluorescent sensor for Fe³⁺ was developed based on a quinoline derivative. mdpi.com It is plausible that derivatives of 7-Methylquinolin-3-amine could be synthesized to act as selective and sensitive fluorescent probes for various biological and analytical targets.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The existing body of research on analogous compounds, such as 7-methylquinoline (B44030) and various aminoquinolines, offers a foundational context. For instance, 7-methylquinoline is recognized as a building block in the synthesis of pharmaceuticals and fluorescent probes. Similarly, aminoquinolines are a well-established class of compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This suggests that 7-Methylquinolin-3-amine could potentially share some of these characteristics, yet empirical data is lacking to substantiate such hypotheses.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap surrounding 7-Methylquinolin-3-amine is the near-complete absence of published experimental data. Key areas where research is needed include:

Synthetic Methodologies: While general methods for the synthesis of substituted quinolines exist, optimized and scalable synthetic routes specifically for 7-Methylquinolin-3-amine have not been reported. Developing efficient synthetic protocols is a critical first step for enabling further research.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies are necessary to fully characterize the molecule and understand its three-dimensional structure.

Biological Activity Screening: There is a significant opportunity to investigate the potential biological activities of 7-Methylquinolin-3-amine. Screening for antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties could unveil novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Once initial biological activities are identified, the synthesis and evaluation of a library of 7-Methylquinolin-3-amine derivatives would be crucial for establishing structure-activity relationships and optimizing lead compounds.

Material Science Applications: The photophysical properties of 7-Methylquinolin-3-amine are unknown. Given that many quinoline (B57606) derivatives exhibit interesting fluorescence and electronic properties, exploring its potential in materials science, for example as an organic light-emitting diode (OLED) component or a fluorescent sensor, is a promising avenue.

Emerging research avenues will likely focus on leveraging the unique substitution pattern of 7-Methylquinolin-3-amine. The presence of both a methyl group and an amino group on the quinoline core offers sites for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

Methodological Advancements and Interdisciplinary Approaches

Future research on 7-Methylquinolin-3-amine will benefit from recent methodological advancements in chemical synthesis and biological screening. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and C-H activation, could provide efficient and atom-economical routes to this compound and its derivatives. High-throughput screening platforms can then be employed to rapidly assess the biological activities of these newly synthesized molecules.

An interdisciplinary approach will be paramount to unlocking the full potential of 7-Methylquinolin-3-amine. Collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and materials scientists will be essential. For example, computational modeling and docking studies could predict potential biological targets and guide the rational design of new derivatives. Furthermore, the integration of advanced analytical techniques will be crucial for characterizing the compound and its interactions with biological systems or its performance in material applications.

Q & A

Basic: What are effective synthetic routes for 7-Methylquinolin-3-amine, and what reaction conditions influence yield?

Methodological Answer:

7-Methylquinolin-3-amine can be synthesized via nucleophilic substitution or Vilsmeier-Haack-type reactions. For example, substituted quinolines are often prepared by cyclization of precursors (e.g., o-phenylenediamine derivatives) with ketones or aldehydes under acidic conditions. Key steps include:

- Amination : Reacting 7-methylquinoline derivatives with ammonia or alkylamines under microwave irradiation (e.g., yields improved to 59–92% with optimized temperature and solvent systems) .

- Catalytic systems : Use of activated alumina or triethylamine as catalysts in amination reactions enhances regioselectivity .

- Workup : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in ethanol improves purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 7-Methylquinolin-3-amine?

Methodological Answer:

- NMR spectroscopy : - and -NMR are critical for confirming the amine group and methyl substitution. For example, the methyl group at position 7 typically resonates at δ 2.4–2.6 ppm in -NMR, while the quinoline backbone shows aromatic signals at δ 7.8–8.5 ppm .

- Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 159.1 for 7-Methylquinolin-3-amine) .

- HPLC : Purity validation (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve contradictory data in the biological activity of 7-Methylquinolin-3-amine derivatives?

Methodological Answer:

Contradictions in biological activity (e.g., antimalarial vs. cytotoxicity) often arise from structural variations or assay conditions. To address this:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 7 or alkylation of the amine) and compare IC values .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., PI3Kδ for anti-inflammatory activity) .

- Dose-response studies : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Advanced: What strategies optimize reaction yields in the synthesis of 7-Methylquinolin-3-amine derivatives?

Methodological Answer:

Low yields (<50%) in amination or cyclization steps can be mitigated by:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 20–30% .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of amine reactants .

- Catalyst optimization : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl) improve regioselectivity in heterocyclic ring formation .

Methodological: How should researchers design experiments to analyze the stability of 7-Methylquinolin-3-amine under varying pH conditions?

Methodological Answer:

- pH stability assays : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Kinetic analysis : Calculate degradation rate constants () using first-order kinetics. For example, instability at pH <3 suggests protonation of the amine group accelerates hydrolysis .

- Structural identification : Isolate degradation products via preparative TLC and characterize using LC-MS/MS .

Advanced: What computational tools are recommended for predicting the physicochemical properties of 7-Methylquinolin-3-amine?

Methodological Answer:

- LogP and solubility : Use SwissADME or ACD/Labs to predict partition coefficients and aqueous solubility. For 7-Methylquinolin-3-amine, experimental LogP is ~2.1, aligning with computed values .

- pKa estimation : Tools like MarvinSketch predict the amine group’s pKa (~8.5), critical for understanding ionization in biological systems .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., GROMACS) to assess membrane permeability .

Methodological: How can researchers address low reproducibility in quinoline amine functionalization?

Methodological Answer:

- Standardized protocols : Pre-dry solvents (e.g., THF over molecular sieves) and reagents to minimize moisture interference .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine group .

- Quality control : Use in-situ FTIR to monitor reaction progress and confirm intermediate formation .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.